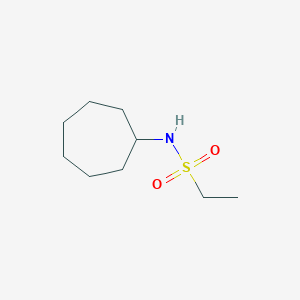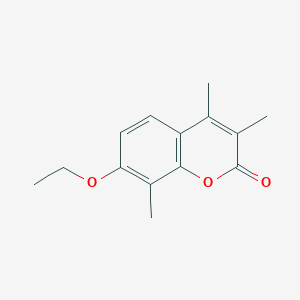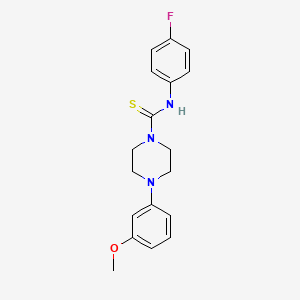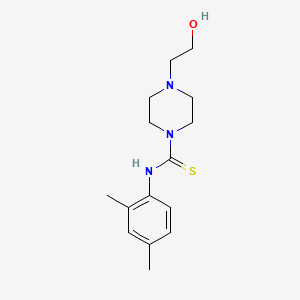
N-cycloheptylethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Building Blocks for Sulfur(VI) Compounds
Sulfonimidates, a class of compounds to which N-cycloheptylethanesulfonamide belongs, are primarily used as building blocks to access alternative sulfur(VI) compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates .
Alkyl Transfer Reagents
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This application plays on the lability of sulfonimidates under acidic conditions .
Precursors for Polymers
Sulfonimidates have been utilized in the synthesis of polymers. For example, the decomposition of sulfonimidates at raised temperatures has been used as a novel way to access poly(oxothiazene) polymers .
Medicinal Chemistry
Sulfonimidates, including N-cycloheptylethanesulfonamide, have increased prominence due to their medicinal chemistry properties . They have been used in the synthesis of drug candidates with a sulfur(VI) center .
Industrial Applications
Nitrogen-containing heterocycles, a category that includes N-cycloheptylethanesulfonamide, have manifold applications. They are predominantly used as pharmaceuticals, corrosion inhibitors, polymers, agrochemicals, dyes, developers, etc .
Synthetic Tool in Organic Chemistry
The sulfonamide motif, which includes N-cycloheptylethanesulfonamide, is a valuable synthetic tool in organic chemistry. It has various applications and advantages in organic synthesis, including use as an activating group, protecting group, leaving group, and as a molecular scaffold .
Mechanism of Action
Target of Action
This compound belongs to the class of sulfonamides, which are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction . .
Mode of Action
While the exact mode of action of N-cycloheptylethanesulfonamide is not well-studied, we can infer from the general mechanism of sulfonamides. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a precursor of folic acid. They competitively inhibit the enzyme dihydropteroate synthase, preventing the incorporation of PABA into dihydrofolic acid, a precursor of folic acid. This inhibits bacterial growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by N-cycloheptylethanesulfonamide are likely related to folic acid synthesis, given its classification as a sulfonamide. By inhibiting the synthesis of folic acid, sulfonamides disrupt the production of nucleotides required for DNA and RNA synthesis, thereby inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides are usually well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . The bioavailability of sulfonamides can be influenced by factors such as drug formulation, patient’s age, and renal function .
Result of Action
The result of N-cycloheptylethanesulfonamide’s action would be the inhibition of bacterial growth and proliferation due to the disruption of folic acid synthesis. This leads to a deficiency in the nucleotides required for DNA and RNA synthesis, thereby inhibiting bacterial replication .
Action Environment
The efficacy and stability of N-cycloheptylethanesulfonamide, like other sulfonamides, can be influenced by various environmental factors. These include pH levels, temperature, and the presence of other substances that may interact with the drug. For instance, certain substances can increase the solubility of sulfonamides, enhancing their absorption and efficacy .
properties
IUPAC Name |
N-cycloheptylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-2-13(11,12)10-9-7-5-3-4-6-8-9/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBYMHCGGQDWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptylethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine](/img/structure/B5801567.png)

![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)
![2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5801590.png)

![N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5801595.png)

![4-[2-(methylthio)benzoyl]morpholine](/img/structure/B5801605.png)

![(4-methoxy-2,5-dimethylbenzyl)[3-(methylthio)phenyl]amine](/img/structure/B5801617.png)


